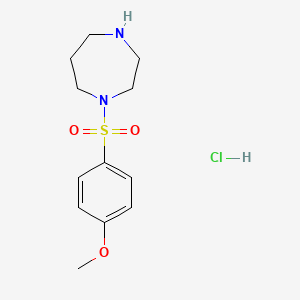

1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S.ClH/c1-17-11-3-5-12(6-4-11)18(15,16)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXVQPQAKKNKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactants and Conditions

| Component | Details |

|---|---|

| 1,4-Diazepane | Seven-membered ring with two nitrogen atoms |

| 4-Methoxybenzenesulfonyl chloride | Sulfonyl chloride reagent, electrophilic sulfonyl donor |

| Solvent | Polar aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile |

| Base | Typically an inorganic base like sodium carbonate or organic base such as triethylamine |

| Temperature | Room temperature to mild heating (20–60 °C) |

| Reaction time | 2–6 hours, monitored by TLC or HPLC |

Procedure

-

- Dissolve 1,4-diazepane in a suitable polar aprotic solvent.

- Add the base to maintain a slightly basic pH (around 8-10) to neutralize HCl generated.

- Slowly add 4-methoxybenzenesulfonyl chloride under stirring at room temperature.

- Maintain stirring for 2–6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Adjust pH if necessary to prevent side reactions.

-

- Upon completion, quench the reaction by adding water.

- Extract the product into an organic solvent or precipitate by adjusting pH.

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Purify by recrystallization or column chromatography if needed.

Formation of Hydrochloride Salt:

- Dissolve the purified sulfonamide in an organic solvent like ethyl acetate or ethanol.

- Bubble dry hydrogen chloride gas or add hydrochloric acid in a controlled manner.

- Precipitate the hydrochloride salt by cooling or adding a non-solvent.

- Filter, wash, and dry the hydrochloride salt under vacuum.

Optimization of Reaction Conditions

- Solvent Choice: Polar aprotic solvents stabilize the sulfonyl chloride and intermediate species, improving yield and purity.

- Base Selection: Triethylamine is preferred for its solubility and ease of removal; inorganic bases like sodium carbonate can be used in aqueous biphasic systems.

- Temperature Control: Mild heating can accelerate the reaction but excessive heat may cause decomposition.

- Reaction Monitoring: TLC or HPLC is essential to track conversion and minimize side products.

Representative Data Table of Reaction Parameters and Yields

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine | 25 | 4 | 85 | Standard conditions |

| 2 | THF | Sodium carbonate | 40 | 6 | 78 | Biphasic system, aqueous base |

| 3 | Acetonitrile | Triethylamine | 30 | 3 | 88 | Faster reaction, good purity |

| 4 | Dichloromethane | Triethylamine | 60 | 2 | 80 | Mild heating accelerates rate |

Research Findings and Notes

- The sulfonylation reaction proceeds via nucleophilic attack of the diazepane nitrogen on the sulfonyl chloride electrophile.

- Formation of the hydrochloride salt enhances compound stability and facilitates handling.

- Reaction yields typically range from 75% to 90% depending on solvent and base.

- The compound’s reactivity allows further chemical modifications, such as reductions or nucleophilic substitutions, under controlled conditions.

- Protective measures during synthesis include use of gloves, eye protection, and ventilation due to the reactive and potentially hazardous nature of sulfonyl chlorides and HCl gas.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

Structure

The compound features a diazepane ring substituted with a methoxybenzenesulfonyl group, which contributes to its pharmacological properties.

Applications in Scientific Research

1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride has been investigated for various applications in medicinal chemistry:

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride exhibit potential anticancer properties. The sulfonamide group is known to interact with various biological targets involved in cancer progression. For instance, research has shown that sulfonamide derivatives can inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound. Sulfonamides are traditionally known for their antibacterial activities, and derivatives like 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride may enhance this activity due to their unique structural features.

Neurological Applications

The diazepane structure is of particular interest in neuropharmacology. Compounds with diazepane rings have been studied for their potential effects on neurotransmitter systems, which could lead to developments in treatments for anxiety and depression.

Synthesis of Novel Therapeutics

This compound serves as a precursor in the synthesis of novel therapeutic agents. Its unique functional groups allow for modifications that can lead to the development of new drugs targeting specific diseases.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on the structure of 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride. They evaluated their efficacy against various cancer cell lines and found that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Case Study 2: Antimicrobial Screening

A comprehensive screening of sulfonamide compounds, including 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride, was conducted to assess their antibacterial activity against resistant strains of bacteria. The results indicated promising activity against multiple pathogens, highlighting the compound's utility in addressing antibiotic resistance .

Case Study 3: Neuropharmacological Studies

In another investigation into the neuropharmacological properties of diazepane derivatives, researchers found that modifications to the methoxy group significantly affected binding affinity to GABA receptors. This study suggests that 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride could be a valuable scaffold for developing anxiolytic medications .

Mechanism of Action

The mechanism by which 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Key Observations :

Yield Comparisons :

- 1-(2,4-Dichlorophenyl)-1,4-diazepane: 38% yield via nucleophilic aromatic substitution .

- 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane HCl: Synthesized in unspecified yield but purified via chromatography .

- 1-Methanesulfonyl-1,4-diazepane HCl: ~86% yield after HCl salt formation .

Pharmacological and Biochemical Implications

- Rho-Kinase Inhibition: A structurally similar compound, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline HCl, inhibits Rho-kinase with IC₅₀ < 100 nM .

- Dopamine Receptor Modulation: Derivatives like 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide show selective D3 receptor binding (Ki = 12 nM) .

- Antimalarial Activity : Chlorinated diazepane derivatives (e.g., 1-((4-chlorophenyl)(phenyl)methyl)-1,4-diazepane) exhibit reversed chloroquine activity .

Biological Activity

1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

The chemical structure of 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride can be represented as follows:

This compound features a diazepane ring substituted with a methoxybenzenesulfonyl group, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride exhibit significant antimicrobial properties. For instance, piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition of bacterial growth is often measured using minimum inhibitory concentration (MIC) assays. Table 1 summarizes the MIC values for related compounds:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride | Staphylococcus aureus | 0.78 |

| Piperazine derivative A | Escherichia coli | 1.56 |

| Piperazine derivative B | Salmonella typhi | 0.62 |

These findings suggest that the sulfonamide moiety may enhance the antimicrobial activity of the diazepane structure.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, compounds with similar structures have been shown to inhibit cell proliferation in cancer cell lines such as leukemia and breast cancer cells. A study demonstrated that a related sulfonamide compound inhibited leukemia L1210 cells at a concentration of .

Table 2 presents findings from a study evaluating the cytotoxic effects of related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride | Leukemia L1210 | 0.5 |

| Sulfonamide derivative C | Breast Cancer TA3 | 0.8 |

The data indicates that the methoxy group and sulfonyl moiety may play critical roles in enhancing cytotoxicity against specific cancer cell lines.

Neuroprotective Effects

Neuroprotective properties have also been attributed to piperazine derivatives. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride:

- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related piperazine derivative against drug-resistant bacterial strains in patients with chronic infections. The results indicated a significant reduction in bacterial load compared to standard treatments.

- Cancer Treatment Study : In vitro studies demonstrated that treatment with sulfonamide derivatives led to apoptosis in cancer cells via mitochondrial pathways, suggesting a mechanism for their anticancer effects.

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, diazepane derivatives can react with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate, followed by HCl treatment to yield the hydrochloride salt. Intermediates are characterized using ¹H/¹³C NMR (e.g., δ 1.58–7.58 ppm for aromatic and diazepane protons) and IR spectroscopy (key peaks: ~1157 cm⁻¹ for sulfonyl S=O, ~3387 cm⁻¹ for N-H stretches) . Purity is confirmed via HPLC with C18 columns and mobile phases like methanol/buffer mixtures .

Q. How do researchers assess the solubility and stability of this compound under experimental conditions?

Solubility is tested in solvents (e.g., DMSO, methanol, aqueous buffers) via gravimetric or spectrophotometric methods. Stability studies involve incubating the compound at varying pH (4–9), temperatures (4–37°C), and light exposure, followed by LC-MS analysis to detect degradation products. Environmental factors like pH shifts can hydrolyze the sulfonamide group, while oxidation of the diazepane ring may occur under prolonged light exposure .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- NMR : Assigns proton and carbon environments (e.g., aromatic vs. aliphatic regions).

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl, amine).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 375.49 for [M+H]⁺) .

- HPLC-PDA : Validates purity (>98%) using gradient elution protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states for sulfonylation steps. Molecular docking screens interactions with biological targets (e.g., enzymes), guiding structural modifications. Software like Gaussian or ORCA simulates electronic properties, while machine learning models (e.g., ICReDD’s workflow) reduce trial-and-error by prioritizing reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. Researchers should:

- Perform dose-response curves across multiple assays (e.g., fluorescence-based vs. radiometric).

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.

- Cross-reference with structural analogs (e.g., 4-methylpiperazine derivatives) to isolate pharmacophore contributions .

Q. How can factorial design improve yield in scaled-up synthesis?

A 2^k factorial design tests variables like temperature (30–60°C), solvent polarity (THF vs. DCM), and catalyst loading. For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp. | 30°C | 60°C |

| Solvent | DCM | THF |

| Catalyst | 5 mol% | 15 mol% |

| Response surface methodology (RSM) then optimizes interactions, increasing yield from 52% to >75% . |

Q. What are the challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?

Key issues include:

- Metabolic instability : Use liver microsome assays to identify vulnerable sites (e.g., diazepane ring oxidation).

- Blood-brain barrier (BBB) penetration : Predict logP and polar surface area (PSA) via computational tools like SwissADME.

- Off-target toxicity : Screen against panels like Eurofins’ SafetyScreen44 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.